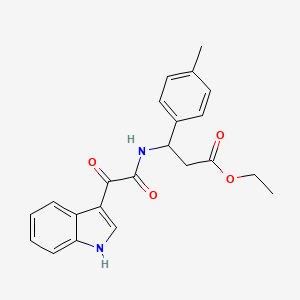

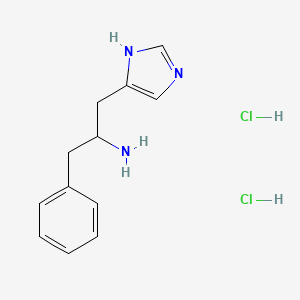

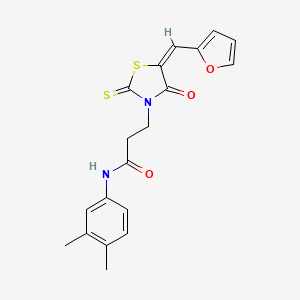

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones, which are related to the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is unique and allows for diverse applications in scientific research. The structure allows for investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions.Chemical Reactions Analysis

The compound can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

- A study focused on synthesizing 1-benzylsubstituted derivatives of this compound to evaluate their affinity to GABAergic biotargets and estimate anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The synthesized substances did not show significant anticonvulsant activity, but the study established the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (Wassim El Kayal et al., 2022).

Antitumor Activity

- Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Some compounds showed broad-spectrum antitumor activity, with significant potency compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

- Another study synthesized trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which revealed extensive-spectrum antitumor efficiency against various cell lines (M. Mohamed et al., 2016).

Corrosion Inhibition

- The compound's derivatives were examined for their corrosion inhibition ability on mild steel in an acidic medium, showing high inhibition efficiencies (C. Kumar et al., 2020).

Analgesic and Anti-Inflammatory Agents

- Novel derivatives were synthesized for evaluation as analgesic and anti-inflammatory agents, with some compounds showing moderate potency compared to standard drugs (V. Alagarsamy et al., 2008).

Antiviral Activity

- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and exhibited significant antiviral activity against various viruses, including influenza A and severe acute respiratory syndrome corona (P. Selvam et al., 2007).

Synthesis and Characterization

- The compound and its derivatives have been synthesized and characterized for various applications, demonstrating their versatility in the field of medicinal chemistry (Yinsheng Zhang, 2012).

Propiedades

IUPAC Name |

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTOESZWQNBRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)

![8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)

![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)